molecular formula C15H15NO2 B147880 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl CAS No. 127502-68-5

4-Nitro-3-(propan-2-yl)-1,1'-biphenyl

Cat. No. B147880
M. Wt: 241.28 g/mol
InChI Key: PAJCYCRYYXXXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-3-(propan-2-yl)-1,1'-biphenyl is a chemical compound that is widely used in scientific research. It is a member of the biphenyl family of compounds and is also known by its chemical formula, C15H15NO2. This compound is of great interest to researchers due to its unique properties and potential applications in a variety of fields.

Mechanism Of Action

The mechanism of action of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl is not fully understood. However, it is believed that the compound binds to metal ions through coordination of the nitro group to the metal center. This binding results in a conformational change in the molecule, which leads to the emission of fluorescence.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl. However, studies have shown that the compound is relatively non-toxic and does not have any significant effects on cell viability or proliferation.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl in lab experiments is its high selectivity for certain metal ions. This property makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples. However, one limitation of the compound is its relatively low quantum yield, which can make it difficult to detect in low concentration samples.

Future Directions

There are several future directions for the use of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl in scientific research. One area of interest is the development of new fluorescent probes based on the structure of this compound. Researchers are also exploring the use of this compound in the development of new sensors for the detection of metal ions in real-time. Additionally, there is potential for the use of this compound in the development of new materials with unique optical and electronic properties.

Synthesis Methods

The synthesis of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl can be achieved through a variety of methods. One such method involves the reaction of 4-nitrobenzaldehyde with isopropylphenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yields.

Scientific Research Applications

4-Nitro-3-(propan-2-yl)-1,1'-biphenyl has been extensively studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and mercury, and emit fluorescence upon binding. This property makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples.

properties

CAS RN

127502-68-5

Product Name

4-Nitro-3-(propan-2-yl)-1,1'-biphenyl

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-nitro-4-phenyl-2-propan-2-ylbenzene

InChI

InChI=1S/C15H15NO2/c1-11(2)14-10-13(8-9-15(14)16(17)18)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

PAJCYCRYYXXXOM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-]

synonyms

3-ISOPROPYL-4-NITROBIPHENYL

Origin of Product

United States

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